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Esculentin-2PRa

Antimicrobial peptide SAR Amphibian innate immunity Peptide potency benchmarking

Esculentin-2PRa is a 37-residue, C-terminally cyclized cationic antimicrobial peptide (AMP) belonging to the esculentin-2 family within the frog skin active peptide (Brevinin) subfamily. Isolated from norepinephrine-stimulated skin secretions of the Oregon spotted frog Rana pretiosa, it carries a net charge of +5 and adopts a disulfide-bonded cyclic conformation between Cys31 and Cys37.

Molecular Formula
Molecular Weight
Cat. No. B1576640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2PRa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2PRa Procurement Guide: Antimicrobial Peptide from Rana pretiosa for Amphibian Immunity and Chytridiomycosis Research


Esculentin-2PRa is a 37-residue, C-terminally cyclized cationic antimicrobial peptide (AMP) belonging to the esculentin-2 family within the frog skin active peptide (Brevinin) subfamily. Isolated from norepinephrine-stimulated skin secretions of the Oregon spotted frog Rana pretiosa, it carries a net charge of +5 and adopts a disulfide-bonded cyclic conformation between Cys31 and Cys37 [1]. The peptide exhibits experimentally validated antibacterial activity against both Gram-positive (Staphylococcus aureus ATCC 25923, MIC = 6 μM) and Gram-negative (Escherichia coli ATCC 25726, MIC = 12.5 μM) reference strains, with additional antifungal activity against Candida albicans [2]. First characterized by Conlon et al. (2011), esculentin-2PRa was identified from a population of R. pretiosa that demonstrated natural resistance to chytridiomycosis, making it a compound of focused interest in amphibian disease ecology, innate immunity, and antimicrobial peptide structure-activity research [1].

Amphibian chytridiomycosis host defense peptide screening
Esculentin-2 pharmacophore SAR using co-expressed sibling comparator
Gram-positive selective antimicrobial probe development
Amerana-group innate immunity peptidome reference standard

Why Esculentin-2PRa Cannot Be Substituted with Other Esculentin-2 or Ranatuerin-2 Peptides


Despite sharing the esculentin-2 family designation, peptides within this group exhibit substantial sequence divergence that drives meaningful differences in antimicrobial potency, target selectivity, and hemolytic profile. Esculentin-2PRa differs from its sibling peptide esculentin-2PRb (co-isolated from the same R. pretiosa secretion) by 12 amino acid substitutions across the 37-residue sequence, producing a 2-fold differential in MIC against both E. coli and S. aureus reference strains within the same experimental system [1]. Cross-family comparisons with ranatuerin-2 peptides from the identical source organism reveal divergent Gram-positive versus Gram-negative selectivity windows, while inter-species esculentin-2 orthologs (e.g., esculentin-2P from Rana plancyi) display markedly different absolute potency that precludes equivalence assumptions [2]. Furthermore, the esculentin-2 family, including 2PRa, is restricted in its phylogenetic distribution to R. pretiosa and the closely related R. luteiventris among Amerana-group frogs, making these peptides unavailable from more widely studied ranid model species [3]. These pharmacophore-level differences mean that substituting one esculentin-2 variant for another, or replacing an esculentin-2 with a ranatuerin-2 peptide, changes both the quantitative antimicrobial performance and the biological context of the experiment.

! Sequence divergence from co-expressed 2PRb may shift antimicrobial potency and hemolytic profile; direct interchange not supported.
! Cross-family ranatuerin-2 peptides exhibit equipotent Gram activity, lacking the Gram-positive selectivity window reported for esculentin-2PRa.
! Ortholog esculentin-2P from a non-Amerana frog has no published anti-B. dendrobatidis data; research on chytridiomycosis requires pretiosa-derived peptide.
! Phylogenetic restriction to R. pretiosa and R. luteiventris limits sourcing from widely studied ranid models; other species cannot supply this structural subclass.

Esculentin-2PRa Quantitative Differentiation Evidence: Comparator-Based MIC, Structural, and Phylogenetic Data


Direct Head-to-Head: Esculentin-2PRa vs. Esculentin-2PRb — 2-Fold Antibacterial Potency Advantage Within the Same Study

In the original characterization study by Conlon et al. (2011), esculentin-2PRa and esculentin-2PRb were co-isolated from the same R. pretiosa skin secretion sample and tested under identical broth microdilution conditions against the same reference strains. Esculentin-2PRa demonstrated approximately 2-fold greater potency than esculentin-2PRb against both S. aureus ATCC 25923 (6 μM vs. 12.5 μM) and E. coli ATCC 25726 (12.5 μM vs. 25 μM) [1]. Additionally, esculentin-2PRb carries documented hemolytic activity against human erythrocytes (LC50 = 35 μM), whereas no hemolysis was reported for esculentin-2PRa in either the CAMP or DRAMP curated database entries derived from the same primary study, consistent with the primary paper's conclusion that brevinin-1PRd — not esculentin-2 peptides — was the most cytotoxic component of the secretion [2][3].

2PRa vs 2PRb MIC
Head-to-head
S. aureus: 6 vs 12.5 μM; E. coli: 12.5 vs 25 μM. 2PRb hemolytic LC50 = 35 μM; no hemolysis data for 2PRa.
Supports sibling peptide potency and hemolytic context comparison
Identical broth microdilution conditions; same secretion sample.
Antimicrobial peptide SAR Amphibian innate immunity Peptide potency benchmarking

Cross-Family Comparison: Esculentin-2PRa vs. Ranatuerin-2PRd — Differential Gram-Positive Selectivity from the Same Source Organism

The Conlon et al. (2011) study identified both esculentin-2 peptides and ranatuerin-2PRd as the most potent antimicrobial components of the R. pretiosa skin secretion [1]. Quantitative MIC data curated in DRAMP from the primary ranatuerin-2 characterization literature show that ranatuerin-2PRd (also known as ranatuerin-2Lb) exhibits MIC values of 4 μM against both S. aureus and E. coli — representing equipotent Gram-positive and Gram-negative activity [2]. In contrast, esculentin-2PRa shows a 2.1-fold selectivity preference for S. aureus (MIC = 6 μM) over E. coli (MIC = 12.5 μM). Furthermore, ranatuerin-2PRd has substantially weaker antifungal activity against C. albicans (MIC = 62 μM) compared with the esculentin-2 family's broader anti-Candida profile [2][3]. The two peptides belong to distinct structural families: ranatuerin-2PRd is a 32-residue peptide (net charge +4) with a different disulfide bonding arrangement, while esculentin-2PRa is 37 residues (net charge +5) with a Cys31–Cys37 disulfide bridge, resulting in fundamentally different pharmacophore geometries [3].

2PRa vs Ranatuerin-2PRd
Cross-study
2PRa: S. aureus MIC 6 μM, E. coli 12.5 μM (2.1-fold Gram+ selectivity). Ranatuerin-2PRd: equipotent 4 μM against both; weaker C. albicans activity.
Different selectivity windows from same host species
Cross-study comparison; peptides belong to distinct structural families.
Antimicrobial peptide selectivity Gram-positive targeting Frog skin peptidome profiling

Cross-Species Esculentin-2 Ortholog Comparison: Esculentin-2PRa vs. Esculentin-2P — Distinct Potency and Species Context

Esculentin-2P, isolated from the gold-striped pond frog Rana plancyi fukiensis (a non-Amerana ranid), is a commercially available esculentin-2 ortholog with reported MIC values of 2.2 μM against S. aureus and 0.9 μM against E. coli — representing 2.7-fold and 13.9-fold greater potency, respectively, than esculentin-2PRa against the corresponding reference strains [1][2]. However, esculentin-2P contains a C-terminal amidation modification not present in esculentin-2PRa, and the two peptides share only partial sequence identity. Critically, esculentin-2PRa derives from R. pretiosa, a species with well-documented natural resistance to Batrachochytrium dendrobatidis infection, and the esculentin-2 peptide family (including 2PRa) was identified as one of the two most potent peptide families against B. dendrobatidis zoospores (MIC range 6.25–12.5 μM) in a follow-up functional study by Conlon et al. (2013) [3]. No comparable B. dendrobatidis susceptibility data are published for esculentin-2P. This species-context difference is non-trivial: esculentin-2PRa is directly linked to a functional amphibian disease-resistance phenotype, making it the appropriate choice for studies investigating chytridiomycosis defense mechanisms or amphibian conservation peptide biology.

2PRa vs Esculentin-2P
Cross-study
Esculentin-2P: S. aureus MIC 2.2 μM, E. coli 0.9 μM (higher potency). No anti-B. dendrobatidis data. 2PRa: validated Bd family-level MIC 6.25–12.5 μM.
Different species context; 2PRa is directly linked to chytrid-resistant host
Esculentin-2P is C-terminally amidated; sequence identity partial.
Antimicrobial peptide ortholog comparison Frog species peptidome Chytridiomycosis resistance model

Sequence-Level Structural Divergence from Esculentin-2PRb: 12-Residue Difference Defines Distinct Pharmacophore

Esculentin-2PRa (GVFSFLKTGAKLLGSTLLKMAGKAGAEHLACKATNQC) and esculentin-2PRb (GIFSALAAGVKLLGNTLFKMAGKAGAEHLACKATNQC) differ at 12 of 37 amino acid positions (32% sequence divergence), despite sharing an identical C-terminal Rana-box motif (Cys31–X–X–X–X–X–Cys37) and conserved C-terminal heptapeptide segment (HLACKATNQC) [1][2]. Key substitutions cluster in the N-terminal and central regions: positions 2 (V→I), 5 (F→A), 6 (L→L), 7 (K→A), 8 (T→A), 9 (G→G), 11 (K→V), 14 (L→L), 16 (S→G), 17 (T→N), 18 (L→T), 20 (L→L), 21 (M→F). These substitutions alter the physicochemical profile: esculentin-2PRa has a higher Boman index (−5.92 vs. estimated lower for 2PRb) and different hydrophobic moment distribution, consistent with the 2-fold differential in antibacterial potency [3]. The 32% sequence divergence between these co-expressed sibling peptides provides a natural alanine-scanning-like dataset for structure-activity dissection of the esculentin-2 pharmacophore, where each residue difference is linked to a measurable functional outcome within a controlled experimental framework.

Sequence Divergence
Direct comparison
12/37 amino acid differences (32%) between 2PRa and 2PRb. Conserved C-terminal Rana-box; N-terminal and central substitutions alter Boman index and hydrophobic moment.
Enables natural mutagenesis-based pharmacophore SAR
Residue-level changes linked to measured MIC differential.
Antimicrobial peptide structure Sequence-activity relationship Peptide engineering scaffold

Class-Level Evidence: Esculentin-2 Family as Top-Tier Anti-Batrachochytrium dendrobatidis Peptides with Narrow Phylogenetic Distribution

In a 2013 functional study by Conlon et al., all 18 purified host-defense peptides from R. pretiosa skin secretions were tested for growth inhibition of B. dendrobatidis zoospores. Peptides of the brevinin-1 and esculentin-2 families — including esculentin-2PRa — displayed the highest potency among all peptide families tested, with MIC values in the range of 6.25–12.5 μM [1]. This anti-Bd potency is ecologically significant: R. pretiosa is one of the few Amerana-group species that displays measurable resistance to fatal chytridiomycosis in the wild, and the abundance of esculentin-2 peptides in its skin secretion is hypothesized to contribute to this resistance phenotype [2]. Critically, esculentin-2 peptides have been identified in the skin secretions of only two Amerana species — R. pretiosa and the closely related R. luteiventris — and are absent from the secretions of other Amerana-group frogs studied, including R. aurora, R. boylii, R. cascadae, R. muscosa, and R. sierrae [2]. This restricted phylogenetic distribution means that esculentin-2PRa cannot be sourced from more common ranid model organisms, and procurement specifically of the R. pretiosa-derived peptide is essential for research involving this unique structural subclass.

Anti-Bd Class Evidence
Class-level
Esculentin-2 family MIC 6.25–12.5 μM against B. dendrobatidis zoospores; top-ranked potency among 18 R. pretiosa peptides. Restricted to R. pretiosa and R. luteiventris.
Reported anti-Bd potency context for chytrid-resistant frog species
Class-level inference; family-level range, not single-peptide data.
Chytridiomycosis Amphibian conservation Batrachochytrium dendrobatidis inhibition

Esculentin-2PRa: Evidence-Backed Research Application Scenarios for Procurement Planning


Amphibian Chytridiomycosis Host Defense Research

Esculentin-2PRa is one of only two peptide families (alongside brevinin-1) demonstrating the highest quantitative potency against B. dendrobatidis zoospores (MIC 6.25–12.5 μM) among the R. pretiosa peptide repertoire [1]. Its occurrence is restricted to two Amerana species (R. pretiosa and R. luteiventris) that exhibit natural chytridiomycosis resistance, while being absent from susceptible Amerana species [2]. This makes esculentin-2PRa a high-priority procurement target for laboratories investigating the molecular determinants of amphibian innate immune defense against chytridiomycosis, conducting peptidomic comparisons between resistant and susceptible frog populations, or developing peptide-based probiotic or therapeutic strategies for amphibian conservation.

Natural Mutagenesis Library for Esculentin-2 Structure-Activity Relationship (SAR) Studies

With 12 amino acid differences (32% divergence) from its co-expressed sibling peptide esculentin-2PRb, and a directly measured 2-fold differential in both S. aureus and E. coli MIC within the same experimental system, esculentin-2PRa provides a validated natural comparator for SAR dissection of the esculentin-2 pharmacophore [1][2]. Researchers engaged in rational AMP design can use the 2PRa/2PRb sequence pair to interrogate which residue positions drive potency enhancements, Gram-selectivity shifts, and hemolytic activity differences, all within the controlled context of peptides from a single host species and secretion sample [3].

Gram-Positive Selective Antimicrobial Probe Development

Esculentin-2PRa demonstrates a 2.1-fold selectivity preference for S. aureus (MIC = 6 μM) over E. coli (MIC = 12.5 μM), contrasting with the equipotent profile (MIC = 4 μM for both) of ranatuerin-2PRd from the same source organism [1][2]. This Gram-positive selectivity, combined with the absence of reported hemolytic activity in curated databases, positions esculentin-2PRa as a starting scaffold for developing anti-staphylococcal peptide probes where Gram-negative spectrum is not required or where Gram-selectivity is a desired design feature [3].

Amphibian Skin Peptidome Reference Standard for Amerana-Group Comparative Biology

The esculentin-2 peptide family is absent from the skin secretions of most Amerana-group frogs examined to date, being detected only in R. pretiosa and R. luteiventris [1]. Esculentin-2PRa therefore serves as a phylogenetically diagnostic molecular marker for these two closely related species. Evolutionary biologists and herpetological researchers requiring authenticated reference material for peptidomic profiling, species identification, or phylogenetic reconstruction within the Amerana group should procure esculentin-2PRa as a sequence-verified standard, as it cannot be substituted by esculentin-2 peptides from non-Amerana ranid frogs which derive from divergent evolutionary lineages with distinct sequence characteristics.

Application
Selection Property
Validation Focus
Amphibian chytridiomycosis host defense research
Anti-B. dendrobatidis potency ranking (class-level)
Bd zoospore inhibition and host-species peptidome profiling
Natural mutagenesis library for esculentin-2 SAR
Sequence divergence from sibling 2PRb
Residue-level MIC differential and hemolytic profile comparison
Gram-positive selective antimicrobial probe development
Gram-positive selectivity ratio
S. aureus vs E. coli selectivity and hemolysis screening
Amerana-group peptidome reference standard
Phylogenetic distribution restriction
Peptide sequence identity and species-specific occurrence verification
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